Ethyl 5-mercapto-1H-tetrazol-1-ylacetate

Description

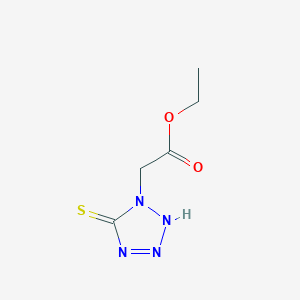

Ethyl 5-mercapto-1H-tetrazol-1-ylacetate is a tetrazole-derived compound characterized by a mercapto (-SH) group at the 5-position of the tetrazole ring and an ethyl ester moiety. Tetrazoles are widely used as bioisosteres for carboxylic acids in pharmaceuticals due to their similar acidity (pKa ~4.5) and metabolic stability . The mercapto group enhances its utility in applications such as corrosion inhibition, photography, and as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-2-11-4(10)3-9-5(12)6-7-8-9/h2-3H2,1H3,(H,6,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZCDXRXDXFRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=S)N=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509801 | |

| Record name | Ethyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56610-83-4 | |

| Record name | Ethyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-[(1-Methyl/Phenyl-1H-tetrazol-5-yl)thio]acetate

- Substituent : Methyl or phenyl at the 1-position; thioether (-S-) instead of mercapto (-SH).

- Synthesis : Reacts 5-mercapto-1-methyl/phenyl-1H-tetrazole with ethyl chloroacetate under reflux with K₂CO₃ in acetone .

Ethyl 5-Ethyl-1-tetrazolylacetate

- Substituent : Ethyl group at the 5-position.

- Synthesis : Uses n-propionyl glycine ethyl ester and PCl₅ in benzene .

- Key Differences : The ethyl group increases hydrophobicity (higher logP) compared to the polar mercapto group. This derivative may exhibit better membrane permeability but lacks thiol-mediated reactivity.

Ethyl 2-(5-Methyl-1H-tetrazol-1-yl)acetate

- Substituent : Methyl at the 5-position (CAS 81548-02-9).

- Storage : Requires 2–8°C, indicating lower stability than the mercapto analog .

2-(5-Mercaptotetrazole-1-yl)ethanol

- Functional Group : Hydroxyl (-OH) replaces the ethyl ester.

- Applications : Used as BMT/BTT in photography and corrosion inhibition .

Ethyl 1H-Imidazole-1-Acetate

Physicochemical and Pharmacological Properties

| Compound | Substituent (5-position) | Key Functional Group | logP (Predicted) | Stability | Applications |

|---|---|---|---|---|---|

| Ethyl 5-mercapto-1H-tetrazol-1-ylacetate | -SH | Ester | ~1.2 | Moderate (thiol oxidation risk) | Drug intermediates, corrosion inhibition |

| Ethyl 2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetate | -SMe | Ester | ~2.0 | High | Lipophilic prodrugs |

| Ethyl 5-ethyl-1-tetrazolylacetate | -Et | Ester | ~2.5 | High | Hydrophobic drug candidates |

| 2-(5-Mercaptotetrazole-1-yl)ethanol | -SH | Hydroxyl | ~0.5 | Low (prone to oxidation) | Photography, coatings |

| Ethyl 1H-imidazole-1-acetate | N/A | Ester | ~1.0 | High | Broad pharmaceutical use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.